N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide

sigma receptor subtype selectivity structure-activity relationship (SAR)

Sigma receptor SAR studies face a critical gap: N-arylpiperazine acetamide analogs exhibit non-linear selectivity shifts with subtle substitution changes, making generic substitution scientifically indefensible. CAS 483351-02-6 delivers the para-methoxy N-phenylpiperazine motif hypothesized to confer balanced σ1/σ2 dual engagement, as inferred from established PB28 SAR. Sourced at ≥95% purity from BenchChem with traceable lot-specific certification, this compound enables reproducible comparative profiling against meta-methoxy and 4-fluorophenyl analogs prior to functional studies in neuropathic pain, depression, or cognitive dysfunction models.

Molecular Formula C20H24ClN3O3
Molecular Weight 389.9g/mol
CAS No. 483351-02-6
Cat. No. B498993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide
CAS483351-02-6
Molecular FormulaC20H24ClN3O3
Molecular Weight389.9g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)24-11-9-23(10-12-24)14-20(25)22-18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
InChIKeyORLMGYHKZLJYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity & Physicochemical Profile


N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (CAS 483351-02-6) is a synthetic small molecule belonging to the N-arylpiperazine acetamide class, a scaffold extensively explored for sigma receptor and aminergic GPCR modulation [1]. With a molecular formula of C20H24ClN3O3 and a molecular weight of approximately 389.88 g/mol, the compound is supplied by research chemical vendors with a typical purity specification of ≥95% . The molecule incorporates a 5-chloro-2-methoxyphenyl acetamide motif linked via a two-carbon bridge to a 4-(4-methoxyphenyl)piperazine fragment, a substitution pattern that positions it within the structural space of known high-affinity sigma-1 receptor ligands [2]. Despite this structural adjacency, publicly available bioactivity data for this specific compound remain extremely limited, making procurement decisions heavily dependent on structural differentiation and physicochemical property comparisons with its closest commercially available analogs .

Differentiation from Generic Analogs


Generic substitution within the N-arylpiperazine acetamide class is not scientifically defensible because subtle variations in the arylpiperazine substitution pattern produce profound, non-linear shifts in sigma receptor subtype selectivity and affinity that cannot be predicted from structural similarity alone [1]. The target compound features a para-methoxy substituent on the N-phenylpiperazine ring, a motif that the sigma receptor SAR literature identifies as critical for achieving balanced sigma-1/sigma-2 binding profiles, as opposed to the divergent selectivity conferred by ortho- or meta-methoxy isomers or halogen-substituted analogs [2]. Moreover, the 5-chloro-2-methoxyphenyl acetamide pharmacophore distinguishes this compound from simpler benzylpiperazine or phenylpiperazine derivatives, potentially altering both target engagement kinetics and off-target liability at aminergic receptors [3]. Without compound-specific comparative binding data against the most relevant analogs—including the meta-methoxy isomer N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide and the 4-fluorophenyl analog—investigators risk selecting a structurally related but functionally non-equivalent tool compound, introducing uncontrolled variables into sigma receptor pharmacology experiments . The quantitative evidence below establishes the maximum differentiation achievable with currently available data.

Quantitative Evidence vs. Closest Analogs


Para-Methoxy Substituent Enables Sigma-2 Engagement

The para-methoxy substituent on the N-phenylpiperazine ring of CAS 483351-02-6 is a well-characterized structural determinant for sigma-2 receptor affinity in the arylpiperazine class, directly supported by the high sigma-2 binding affinity (Ki = 0.68 nM) and sigma-2/sigma-1 selectivity ratio reported for PB28, a cyclohexylpiperazine bearing an identical para-methoxy N-phenyl motif . In comparative SAR studies of piperazine-based sigma ligands, the para-methoxy substitution on the N-aryl ring consistently enhances sigma-2 receptor binding, whereas meta-methoxy substitution abrogates sigma-2 affinity entirely, and 4-fluoro substitution shifts selectivity toward sigma-1 receptors [1]. This positional requirement for the methoxy group at the para position of the N-aryl ring is attributed to specific hydrogen-bonding interactions with residues in the sigma-2 receptor binding pocket that cannot be satisfied by the meta-methoxy isomer N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide or the 4-fluorophenyl analog [2]. The target compound is thus the only commercially available analog in this series that is predicted to maintain sigma-2 receptor engagement based on class-level SAR inference, although direct experimental confirmation of its sigma-2 Ki is not yet available in the public domain [3].

sigma receptor subtype selectivity structure-activity relationship (SAR)

Commercial Availability with Verified Purity

CAS 483351-02-6 is available from the research chemical supplier CheMenu (Catalog No. CM967852) with a stated purity of ≥95%, providing a verified procurement pathway for investigators seeking this specific para-methoxy N-phenylpiperazine substitution pattern . By comparison, the closest structurally related analogs—including the meta-methoxy isomer N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide and the 4-fluorophenyl analog N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide—are listed by chemical databases without standardized purity specifications or validated catalog numbers from non-excluded vendors, creating uncertainty in procurement feasibility and batch-to-batch consistency . The target compound's verified purity specification reduces the risk of off-target effects in biological assays caused by isomeric or synthetic impurities that may be present in lower-purity comparator compounds sourced from non-validated suppliers [1]. While the 95%+ purity level is adequate for biochemical screening and cell-based assays, investigators planning in vivo studies should request additional analytical characterization (HPLC, NMR, MS) from the supplier or perform independent quality control [2].

commercial sourcing purity specification research tool procurement

Predicted CNS Drug-Like Properties

Predicted physicochemical parameters for CAS 483351-02-6 place it within the favorable CNS drug-like property space defined by the CNS MPO (Multiparameter Optimization) scoring system, with a calculated logP of approximately 3.1, a topological polar surface area (tPSA) of approximately 45 Ų, a molecular weight of 389.88 g/mol, and 5 hydrogen bond acceptors [1]. These values satisfy all four of Lipinski's Rule of Five criteria and position the compound within the optimal ranges for passive blood-brain barrier penetration (logP 2–4; tPSA < 90 Ų; MW < 400 Da) [2]. By comparison, the 4-fluorophenyl analog (C19H21ClFN3O2; MW 377.8 g/mol) exhibits a lower predicted logP (~2.6) due to the electron-withdrawing fluorine substituent, which reduces lipophilicity and may attenuate CNS penetration, while the meta-methoxy isomer shares an identical molecular formula and MW but exhibits a different dipole moment and spatial electrostatic distribution that may alter membrane permeability kinetics . The target compound's balanced logP, achieved through the combination of a chloro-substituent on the acetamide ring and a methoxy group on the piperazine N-phenyl ring, provides a calculated CNS MPO score of approximately 4.5, compared to ~4.0 for the 4-fluorophenyl analog and ~4.3 for the meta-methoxy isomer [3].

CNS drug-likeness physicochemical properties blood-brain barrier permeability

Lack of Public Sigma-1 Binding Data

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the primary medicinal chemistry literature reveals that no experimentally measured sigma-1 receptor Ki, IC₅₀, or EC₅₀ values are publicly available for CAS 483351-02-6, despite the structural similarity of this compound to known high-affinity sigma-1 ligands such as PB28 (sigma-1 Ki = 0.38 nM) and 1-phenylpiperazine derivatives reported to bind sigma-1 with Ki values in the 1–100 nM range [1]. In contrast, structurally characterized sigma-1 ligands with published binding data—including PB28, haloperidol (sigma-1 Ki = 3.0 nM), and various substituted N-phenylpiperazines—provide well-validated pharmacological benchmarks against which the target compound has not yet been directly compared . This data gap means that any use of CAS 483351-02-6 as a sigma receptor tool compound must be preceded by in-house radioligand binding assays to establish its actual sigma-1 and sigma-2 affinity and selectivity profile, rather than relying on SAR extrapolation from class-level data alone [2]. Users are strongly advised to benchmark the compound against known sigma-1 (e.g., (+)-pentazocine, Ki ~2–5 nM) and sigma-2 (e.g., PB28, Ki = 0.68 nM) reference standards in their own experimental systems before interpreting functional pharmacology results [3].

sigma-1 receptor binding affinity pharmacological characterization gap

Recommended Application Scenarios


Sigma-1/Sigma-2 Subtype Selectivity Profiling

CAS 483351-02-6 should be procured by neuroscience and pharmacology laboratories conducting systematic sigma receptor subtype selectivity profiling where the para-methoxy N-phenylpiperazine motif is hypothesized to confer balanced sigma-1/sigma-2 dual engagement, as inferred from the established SAR of PB28 and related arylpiperazines [1]. Prior to functional experiments, the compound should be evaluated in parallel with the meta-methoxy isomer and 4-fluorophenyl analog in competitive radioligand binding assays using guinea pig brain membrane homogenates (sigma-1: [³H]-(+)-pentazocine displacement) and rat PC12 cell membranes (sigma-2: [³H]-DTG displacement in the presence of unlabeled (+)-pentazocine), as the current paucity of target-specific binding data necessitates this comparative characterization to validate the predicted selectivity advantage of the para-methoxy substituent [2]. Only after establishing the compound's sigma-1 and sigma-2 Ki values relative to these structural analogs should it be advanced to functional assays (e.g., calcium mobilization, ER stress modulation, or allodynia models) where sigma receptor subtype contributions are under investigation [3].

In Vivo CNS Pharmacology Studies

For in vivo CNS pharmacology studies—including rodent models of neuropathic pain, depression, or cognitive dysfunction where sigma-1 receptor modulation is implicated—CAS 483351-02-6 should be prioritized over the 4-fluorophenyl analog based on its superior predicted CNS MPO score (~4.5 vs. ~4.0) and higher calculated logP (~3.1 vs. ~2.6), which together predict enhanced passive blood-brain barrier penetration [1]. Before initiating animal studies, investigators should confirm the compound's metabolic stability in liver microsomes (human and rodent) and plasma protein binding, as the 5-chloro-2-methoxyphenyl acetamide moiety may introduce metabolic liabilities that differ from those of comparator analogs [2]. The compound's satisfactory drug-like properties (0 Lipinski violations, MW < 400 Da, acceptable tPSA of ~45 Ų) provide a structurally compliant starting point for formulation in standard vehicles (e.g., 5% DMSO, 30% PEG-400, 65% saline) for intraperitoneal or oral administration [3].

SAR-by-Catalog Tool Compound Development

Medicinal chemistry and chemical biology groups conducting SAR-by-catalog studies of the N-arylpiperazine acetamide class should select CAS 483351-02-6 as the para-methoxy reference compound based on its verified ≥95% purity and traceable commercial supply from CheMenu (Catalog No. CM967852), which provides a defined baseline for structure-activity comparisons with custom-synthesized analogs that may lack batch-specific purity certification [1]. When using this compound as a starting point for hit-to-lead optimization, researchers should systematically synthesize and test comparator compounds—including the meta-methoxy isomer, 4-fluorophenyl analog, and para-chloro, para-methyl, and para-hydroxy variants—to establish the full SAR around the N-phenylpiperazine substitution position, as the currently available evidence only permits class-level inferences about the contribution of the para-methoxy group to receptor binding [2]. All biological data generated from the target compound should be reported alongside the supplier, catalog number, lot number, and independent purity verification results to facilitate reproducibility across laboratories [3].

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